
2-Amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol is a complex polymeric compound. It is synthesized by polymerizing 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid and then combining it with 2-amino-2-(hydroxymethyl)-1,3-propanediol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The polymerization process typically requires the use of initiators such as azobisisobutyronitrile or benzoyl peroxide under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiators and subjected to controlled heating. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired polymer properties. After polymerization, the compound is combined with 2-amino-2-(hydroxymethyl)-1,3-propanediol to form the final product.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and as a component in tissue engineering scaffolds.
Industry: Applied in the production of adhesives, sealants, and surface coatings due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling and function. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 2-methyl-, octadecyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol exhibits unique properties such as enhanced biocompatibility, improved chemical resistance, and superior adhesive properties. These characteristics make it particularly valuable in applications requiring high-performance materials.
特性
CAS番号 |
167078-17-3 |
|---|---|
分子式 |
C29H57NO7 |
分子量 |
531.8 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C4H11NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-4(1-6,2-7)3-8;1-2-3(4)5/h2,4-20H2,1,3H3;6-8H,1-3,5H2;2H,1H2,(H,4,5) |
InChIキー |
CHLSUOBNTZMZDD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(CO)(CO)N)O |
関連するCAS |
167078-17-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


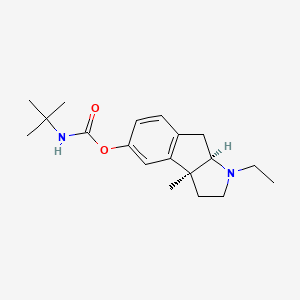





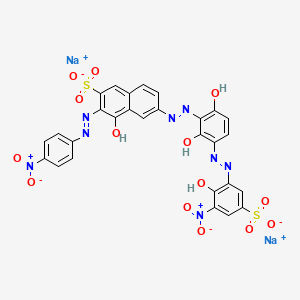
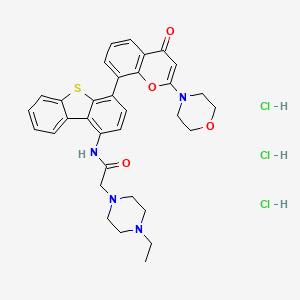
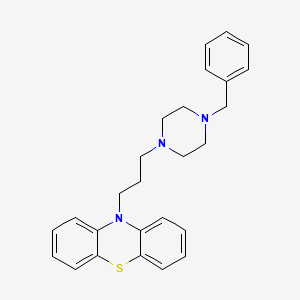

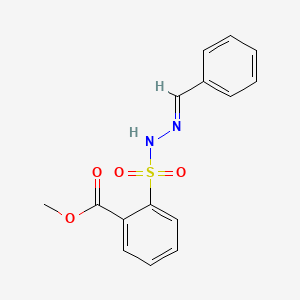
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)


